molecular formula C11H8F3N3O2 B8670415 N-(3-Methyl-5-isoxazolyl)-4-(trifluoromethyl)nicotinamide CAS No. 533932-28-4

N-(3-Methyl-5-isoxazolyl)-4-(trifluoromethyl)nicotinamide

Cat. No. B8670415
M. Wt: 271.19 g/mol
InChI Key: NYMLWFHGMWVIJD-UHFFFAOYSA-N
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Patent
US07015236B2

Procedure details

5-Amino-3-methylisoxazole (147 mg, 1.5 mmol) was dissolved in dimethylformamide (5 ml), sodium hydride (60% dispersion in mineral oil, 72 mg, 1.8 mmol) was added and subsequently, 4-trifluoromethylnicotinic acid chloride (314 mg, 1.5 mmol) was added under ice-cooling. The mixture was stirred under heating at 80° C. for 2 hours. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, and the resulting residue was purified by thin layer chromatography (a developing solvent: ethyl acetate/hexane=1/1) to obtain the title compound (181 mg, yield 44%).
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
314 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
44%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:6][N:5]=[C:4]([CH3:7])[CH:3]=1.[H-].[Na+].[F:10][C:11]([F:22])([F:21])[C:12]1[C:17]([C:18](Cl)=[O:19])=[CH:16][N:15]=[CH:14][CH:13]=1.C(OCC)(=O)C.CCCCCC>CN(C)C=O>[CH3:7][C:4]1[CH:3]=[C:2]([NH:1][C:18](=[O:19])[C:17]2[C:12]([C:11]([F:22])([F:10])[F:21])=[CH:13][CH:14]=[N:15][CH:16]=2)[O:6][N:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
147 mg
Type
reactant
Smiles
NC1=CC(=NO1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
72 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
314 mg
Type
reactant
Smiles
FC(C1=CC=NC=C1C(=O)Cl)(F)F
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by thin layer chromatography (a developing solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1)NC(C1=CN=CC=C1C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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